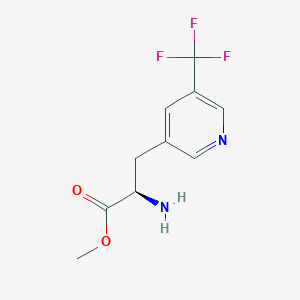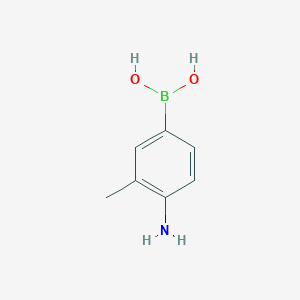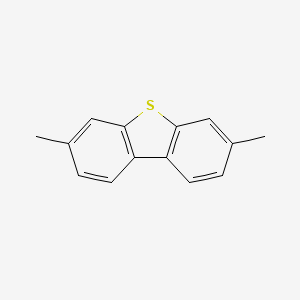
3,7-Dimethyldibenzothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethyldibenzothiophene is an organosulfur compound with the molecular formula C14H12S. It consists of two benzene rings fused to a central thiophene ring, with methyl groups attached at the 3 and 7 positions. This compound is a derivative of dibenzothiophene and is known for its significance in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
3,7-Dimethyldibenzothiophene can be synthesized through several methods. One common approach involves the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride. This method allows for the formation of the thiophene ring by introducing sulfur into the biphenyl structure .
Another method involves the hydrothermal deposition of heteropoly compounds on aluminum oxide, which has shown higher activity for the hydrodesulfurization of dibenzothiophene compared to other methods .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts to enhance the efficiency of the synthesis process. Catalysts such as cobalt and molybdenum supported on alumina are commonly used to facilitate the hydrodesulfurization process, which is crucial for removing sulfur from petroleum products .
化学反応の分析
Types of Reactions
3,7-Dimethyldibenzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: Aromatic substitution reactions can occur, particularly at positions para to the sulfur atom.
Common Reagents and Conditions
Oxidation: Peroxides are commonly used as oxidizing agents.
Reduction: Lithium or butyllithium can be used as reducing agents.
Substitution: Electrophilic reagents such as sulfur dichloride are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler hydrocarbons.
Substitution: Various substituted dibenzothiophenes.
科学的研究の応用
3,7-Dimethyldibenzothiophene has several scientific research applications:
作用機序
The mechanism of action of 3,7-Dimethyldibenzothiophene involves its interaction with various molecular targets and pathways. In hydrodesulfurization, the compound undergoes catalytic reactions that break the sulfur-carbon bonds, leading to the formation of simpler hydrocarbons and the removal of sulfur . This process is facilitated by catalysts such as nickel phosphide, which enhance the efficiency of the reaction .
類似化合物との比較
Similar Compounds
Dibenzothiophene: The parent compound of 3,7-Dimethyldibenzothiophene, consisting of two benzene rings fused to a central thiophene ring.
4,6-Dimethyldibenzothiophene: Another derivative with methyl groups at the 4 and 6 positions, known for its refractory nature in hydrodesulfurization.
2,8-Dimethyldibenzothiophene: A derivative with methyl groups at the 2 and 8 positions, also studied for its desulfurization properties.
Uniqueness
This compound is unique due to its specific methyl group positioning, which influences its chemical reactivity and interactions with catalysts. This positioning makes it a valuable model compound for studying the mechanisms of hydrodesulfurization and other chemical processes .
特性
CAS番号 |
1136-85-2 |
|---|---|
分子式 |
C14H12S |
分子量 |
212.31 g/mol |
IUPAC名 |
3,7-dimethyldibenzothiophene |
InChI |
InChI=1S/C14H12S/c1-9-3-5-11-12-6-4-10(2)8-14(12)15-13(11)7-9/h3-8H,1-2H3 |
InChIキー |
ONJGEBKWOANHSB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C3=C(S2)C=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


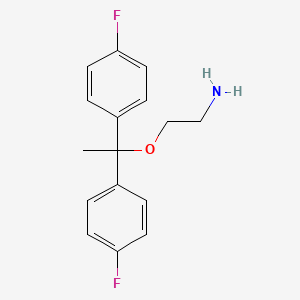

![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]-](/img/structure/B15219804.png)
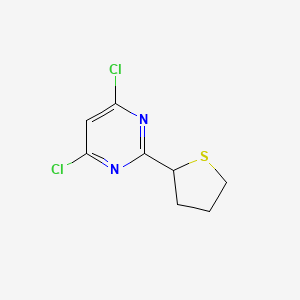
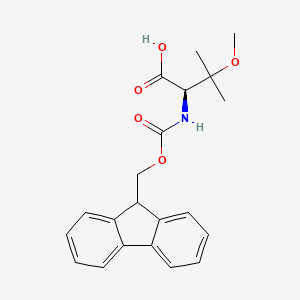
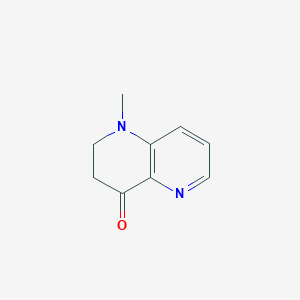
![Benzoic acid, 3-[3-(2-fluorophenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B15219831.png)
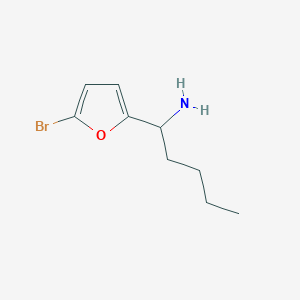
![Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel-](/img/structure/B15219839.png)

![6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B15219845.png)

